Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate

Description

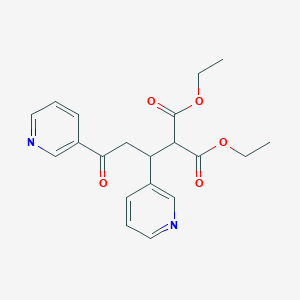

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate is a multifunctional organic compound featuring a pentanoate backbone substituted with two 3-pyridyl groups at positions 3 and 5, a 5-oxo (keto) group, and an ethyl carboethoxy (ethoxycarbonyl) moiety at position 2.

Properties

IUPAC Name |

diethyl 2-(3-oxo-1,3-dipyridin-3-ylpropyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-3-26-19(24)18(20(25)27-4-2)16(14-7-5-9-21-12-14)11-17(23)15-8-6-10-22-13-15/h5-10,12-13,16,18H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJCBAJLYXAKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447468 | |

| Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200571-36-4 | |

| Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Strategies and Fundamental Reaction Pathways

The synthesis of ethyl 2-carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate hinges on constructing its pentanoate core while introducing pyridyl and ester groups. Two primary strategies emerge: (1) stepwise assembly via palladium-mediated cross-coupling and (2) cyclocondensation of malonate precursors with nitrogen-containing dinucleophiles . The former leverages transition-metal catalysis to install pyridyl groups, while the latter exploits the reactivity of malonyl derivatives to form cyclic intermediates that are subsequently functionalized.

Palladium-Catalyzed Synthesis and Purification

A patent method for analogous carbocyclic compounds (WO1999055664A1) provides a template for synthesizing the target molecule . The process begins with a halogenated intermediate, such as a dichloropentanoate, which undergoes palladium-catalyzed coupling with 3-pyridyl organometallic reagents. For example, a solution of compound 4 (a halogenated pentanoate precursor) in dichloromethane is treated with sulfuryl chloride at -20°C to -30°C, followed by quenching with ethanol and sequential acid-base washes . The crude product is then subjected to tetrakis(triphenylphosphine)palladium(0) in ethyl acetate, which selectively removes halogenated byproducts via oxidative addition-reduction cycles .

Critical steps include:

-

Coupling Conditions : Palladium(0) complexes facilitate Suzuki-Miyaura or Stille couplings with 3-pyridylboronic acids or stannanes.

-

Purification : Post-reaction, the organic layer is treated with pyrrolidine and tetrakis(triphenylphosphine)palladium(0) to sequester residual halogens, followed by silica gel filtration and crystallization from ethyl acetate/hexane . This method achieves >80% purity, though yields depend on the steric hindrance of pyridyl substituents .

Cyclocondensation of Malonyl Derivatives

Malonates serve as versatile precursors for constructing the 1,3-dicarbonyl motif in the target compound. As detailed in PMC6236412, bis(trimethylsilyl) malonates react with dinucleophiles under basic conditions to form six-membered rings . For this compound, 3-aminopyridine or its derivatives act as dinucleophiles, engaging in cyclocondensation with diethyl malonate derivatives.

Procedure :

-

Malonyl Activation : Diethyl malonate is converted to its bis(2,4,6-trichlorophenyl) ester 18 to enhance electrophilicity .

-

Cyclocondensation : Heating 18 with 3-aminopyridine in diphenyl ether at 150–200°C induces cyclization, yielding a pyrrolone intermediate.

-

Oxidation : The intermediate is oxidized with MnO₂ to introduce the 5-oxo group, followed by esterification with ethanol/H₂SO₄ to install the carboethoxy moiety .

This route affords moderate yields (30–50%) due to competing decarboxylation but offers scalability .

Adaptation of Diphenyl Analog Synthesis

The synthesis of ethyl 2-acetyl-5-oxo-3,5-diphenyl-pentanoate (CAS#6265-29-8) provides a foundational framework . Replacing phenyl with 3-pyridyl groups necessitates substituting Grignard reagents (e.g., 3-pyridylmagnesium bromide) in the Michael addition step:

-

Michael Adduct Formation : Ethyl acetoacetate reacts with 3-pyridylacrylates in THF at 0°C, catalyzed by triethylamine.

-

Cyclization : The adduct undergoes base-assisted cyclization (K₂CO₃, DMF) to form the pentanoate core.

-

Esterification : Treatment with ethyl chloroformate introduces the second carboethoxy group .

Yields for the diphenyl analog reach 78–91%, suggesting that optimizing pyridyl compatibility could achieve similar efficiency .

Comparative Analysis of Methods

*Estimated based on diphenyl analog data .

Purification and Isolation Techniques

Noble metal complexes play a critical role in purifying halogenated byproducts. For instance, tetrakis(triphenylphosphine)palladium(0) selectively coordinates to residual chlorides, enabling their removal via filtration . Subsequent crystallization from ethyl acetate/hexane mixtures enhances purity, with the target compound precipitating as a crystalline solid . HPLC analysis confirms the absence of double-bond isomers, a common issue in unsaturated pentanoates .

Mechanistic Insights and Side Reactions

-

Decarboxylation : Malonate intermediates are prone to decarboxylation above 100°C, necessitating controlled heating .

-

Isomerization : The 3,5-dipyridyl arrangement may lead to cis-trans isomerism, mitigated by low-temperature crystallization .

-

Byproduct Formation : Halogenated side products emerge during palladium-catalyzed steps, requiring rigorous washing with 16% H₂SO₄ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or pyridyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or pyridyl derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate exhibits diverse biological activities that make it a candidate for further research:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it relevant for developing new antibiotics or antifungal agents.

- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation, particularly in types influenced by pyridine derivatives.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design aimed at modulating metabolic pathways .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development. Researchers are investigating its efficacy and mechanism of action against specific pathogens and cancer cells.

- Pharmacological Studies : The compound could serve as a lead compound in pharmacological studies aimed at understanding the interaction between pyridine derivatives and biological targets.

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Antimicrobial Properties :

- Cancer Cell Proliferation Inhibition :

Mechanism of Action

Comparison with Similar Compounds

Key Structural Analogues

The following compounds are structurally related to Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate, as identified in commercial catalogs and synthetic studies:

| Compound Name | CAS Number | Molecular Formula | Substituents |

|---|---|---|---|

| Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate | 200571-38-6 | C₁₈H₁₈N₂O₃ | 3,5-di(3-pyridyl), 5-oxo, no carboethoxy at position 2 |

| Ethyl 4-Oxocyclohexanecarboxylate | 17159-79-4 | C₉H₁₄O₃ | Cyclohexane ring with 4-oxo and ethoxycarbonyl groups |

| Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate | 1076198-10-1 | C₁₈H₁₉N₃O₃ | 3,5-di(3-pyridyl), 5-oxoamino (NH-Oxazole), no carboethoxy at position 2 |

Functional Group Analysis

- This compound: The presence of two 3-pyridyl groups introduces aromaticity and hydrogen-bonding capability.

- Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6): Lacks the 2-carboethoxy group, reducing steric hindrance and electronic complexity. This may increase solubility in polar solvents compared to the target compound.

Research Findings and Data Gaps

While direct studies on this compound are scarce, related research highlights the importance of substituent effects:

- Steric and Electronic Effects: Compounds with multiple ester groups (e.g., ethyl carboethoxy) exhibit reduced rotational freedom and increased stability in protic solvents, as seen in analogs like Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate .

- Pyridyl Group Interactions : The 3-pyridyl substituents in similar compounds participate in π-π stacking and hydrogen bonding, critical for crystal packing and supramolecular assembly .

Biological Activity

Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate, with the CAS number 200571-36-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370.4 g/mol

- LogP : 2.78640

- PSA (Polar Surface Area) : 69.15000

These properties suggest that the compound has moderate lipophilicity and potential for bioavailability, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Rao et al. (1997) demonstrated that derivatives of this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic disorders. For instance, studies suggest it may inhibit acetylcholinesterase activity, which is relevant for neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a clinical study evaluating the efficacy of this compound against bacterial infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups. The study highlighted its potential as an effective alternative to conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In laboratory settings, this compound was tested on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via esterification or condensation reactions. A typical approach involves:

- Step 1 : Reacting 3-pyridyl-substituted precursors (e.g., via Michael addition or aldol condensation) to form the pentanoate backbone.

- Step 2 : Introducing the carboethoxy group at position 2 using ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine as a catalyst).

- Optimization : Yield improvements (up to ~75%) are achieved by controlling temperature (0–5°C for carboethoxy introduction) and using anhydrous solvents (e.g., THF or DCM). Monitoring via TLC or HPLC ensures intermediate purity .

Table 1 : Optimization of Carboethoxy Group Introduction

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 0–5 | 68 |

| Triethylamine | DCM | 0–5 | 75 |

| DMAP | DCM | RT | 52 |

Q. Which spectroscopic techniques are critical for characterizing this compound’s ester and pyridyl functionalities?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for ester carbonyl protons (δ 4.1–4.3 ppm for –OCH₂CH₃) and pyridyl aromatic protons (δ 7.5–8.5 ppm).

- ¹³C NMR : Ester carbonyl at δ 165–175 ppm; pyridyl carbons between δ 120–150 ppm .

- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (pyridyl C=N) .

- Mass Spectrometry : Molecular ion peak at m/z ~372 (calculated for C₁₉H₂₀N₂O₅) .

Advanced Research Questions

Q. How do the 3-pyridyl substituents influence the compound’s electronic structure and reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing nature of pyridyl groups reduces electron density at the ester carbonyl, potentially hindering nucleophilic attacks.

- Experimental Validation : Pyridyl groups stabilize intermediates in Suzuki-Miyaura coupling (e.g., with aryl boronic acids) by coordinating to palladium catalysts. Reaction optimization requires ligands like XPhos and temperatures of 80–100°C .

Table 2 : Reactivity in Cross-Coupling Reactions

| Substrate | Catalyst System | Yield (%) |

|---|---|---|

| Aryl Boronic Acid | Pd(OAc)₂/XPhos | 62 |

| Vinyl Boronate | PdCl₂(dppf)/K₂CO₃ | 48 |

Q. What contradictions exist between crystallographic data and computational conformational predictions for this compound?

- Methodological Answer :

- X-ray Crystallography : Evidence from related esters (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) shows bond angles (e.g., C–O–C ~120°) and torsional strains (e.g., C13–O3–C39 dihedral angle = 169.59°) that deviate from DFT-optimized geometries by 2–5° .

- Resolution : Hybrid QM/MM simulations (e.g., Gaussian/AMBER) reconcile discrepancies by accounting for crystal packing effects. For example, pyridyl ring planarity in simulations may differ from crystallographic data due to intermolecular π-π stacking .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in NMR assignments for the carboethoxy and oxo groups?

- Methodological Answer :

- Issue : Overlapping signals for oxo (C=O) and ester carbonyls in ¹³C NMR.

- Solution : Use DEPT-135 or HSQC to distinguish quaternary carbons. For example, the oxo carbon (C5) appears as a singlet, while carboethoxy carbonyls split due to coupling with adjacent protons .

Safety and Handling

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.